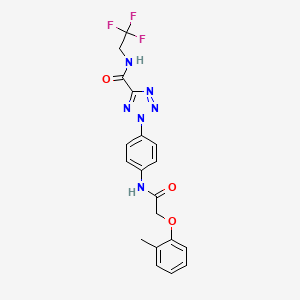

2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

The compound 2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide features a tetrazole core substituted with an acetamido-phenyl moiety and a trifluoroethyl carboxamide group. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids, making them valuable in medicinal chemistry . This compound’s structure combines a tetrazole ring with a trifluoroethyl group, which may enhance lipophilicity and bioavailability, and an o-tolyloxy (ortho-methylphenoxy) substituent that could influence steric and electronic interactions with biological targets.

Properties

IUPAC Name |

2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O3/c1-12-4-2-3-5-15(12)31-10-16(29)24-13-6-8-14(9-7-13)28-26-17(25-27-28)18(30)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,30)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHBIOXZDCTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

It contains a tetrazole ring, an acetamido group, and a trifluoroethyl moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as N-acylation and cyclization to form the tetrazole ring structure .

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown inhibitory activity against breast cancer (T47D) and colon carcinoma (HCT-116) cells with IC50 values indicating significant potency .

- Anti-inflammatory Properties : The compound's structure suggests potential interaction with inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response .

- Antibacterial Effects : Some derivatives of tetrazole compounds have been reported to possess antibacterial properties. The specific compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The presence of specific functional groups may allow for interaction with various receptors in the body, modulating signaling pathways related to cancer progression and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar tetrazole derivatives:

- Study 1 : A series of pyrazole derivatives were synthesized and tested for their activity against BRAF(V600E) mutations in cancer cells. These studies indicated that modifications in the tetrazole structure could enhance antitumor activity .

- Study 2 : Research focused on evaluating the anti-inflammatory properties of related compounds demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting a similar potential for the target compound .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring, an acetamido group, and a trifluoroethyl moiety. Its synthesis typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:

- N-acylation : Formation of the acetamido group.

- Cyclization : Creation of the tetrazole ring through cyclization reactions involving hydrazine derivatives.

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Breast Cancer (T47D) : The compound showed significant inhibitory activity with IC50 values indicating potent effects.

- Colon Carcinoma (HCT-116) : Similar inhibitory effects were observed.

Anti-inflammatory Properties

The compound's structure suggests potential interactions with inflammatory pathways:

- It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play crucial roles in inflammation.

Antibacterial Effects

Some tetrazole derivatives have demonstrated antibacterial properties:

- The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar tetrazole derivatives:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against BRAF(V600E) mutations in cancer cells. Modifications in the tetrazole structure enhanced antitumor activity.

- Study on Anti-inflammatory Properties : Research focused on evaluating related compounds demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential for the target compound.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs with Tetrazole Backbone

The closest analogs of this compound are derivatives sharing the N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide backbone but differing in the acetamido-phenyl substituents (Table 1):

*Estimated based on structural similarity to .

Key Observations :

- The 4-methoxyphenyl group in provides electron-donating methoxy substitution, enhancing solubility and possibly altering target binding compared to the o-tolyloxy group in the target compound.

- Molecular Weight and Lipophilicity :

- The benzylthio analog has a higher molecular weight (450.4 vs. 434.4) due to sulfur’s atomic mass, which may slightly increase lipophilicity (logP) compared to the methoxy and tolyloxy derivatives.

Heterocyclic Variants with Similar Pharmacophores

Several compounds with related heterocycles and carboxamide functionalities provide context for structural and functional comparisons:

A. Thiazolidinone Derivatives ():

Compounds 9–13 (e.g., 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) feature thiazolidinone cores instead of tetrazoles. These compounds exhibit higher melting points (147–207°C) compared to tetrazole analogs (data unavailable), likely due to stronger intermolecular hydrogen bonding in thiazolidinones. However, their synthesis yields (53–90%) and substituent diversity highlight the versatility of carboxamide-linked heterocycles in drug design.

B. Thiadiazole Carboxamides ():

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 3a ) share the carboxamide motif but utilize a thiadiazole ring. The presence of sulfur in both thiadiazole and tetrazole cores may confer similar metabolic stability, but the aromaticity and electronic properties differ, influencing target selectivity.

C. Thiazole and Triazole Derivatives ():

Examples like N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide () and triazole-based compounds () demonstrate the prevalence of nitrogen heterocycles in bioactive molecules. The trifluoroethyl group in the target compound is uncommon in these analogs but could improve pharmacokinetics by reducing oxidative metabolism.

Implications of Substituent Variations

- Electron-Donating vs. The o-tolyloxy group (target compound) combines steric bulk with moderate electron-donating effects, which may optimize binding in hydrophobic pockets.

- Sulfur vs. Oxygen Linkers :

- The benzylthio group () may increase metabolic stability but could also introduce toxicity risks compared to ether-linked (tolyloxy) or ester-linked groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.